Cas no 2321337-03-3 ((2E)-3-(2-chlorophenyl)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one)

(2E)-3-(2-chlorophenyl)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one structure
2321337-03-3 structure
Product name:(2E)-3-(2-chlorophenyl)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one
CAS No:2321337-03-3
MF:C19H20ClN3O
MW:341.834603309631
CID:5341470

(2E)-3-(2-chlorophenyl)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one
    • (E)-3-(2-chlorophenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
    • (2E)-3-(2-chlorophenyl)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one
    • Inchi: 1S/C19H20ClN3O/c20-18-5-2-1-4-14(18)6-9-19(24)23-15-7-8-16(23)13-17(12-15)22-11-3-10-21-22/h1-6,9-11,15-17H,7-8,12-13H2/b9-6+
    • InChI Key: XRSKBUBASZYRJE-RMKNXTFCSA-N
    • SMILES: ClC1C=CC=CC=1/C=C/C(N1C2CCC1CC(C2)N1C=CC=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Topological Polar Surface Area: 38.1
  • XLogP3: 3.5

(2E)-3-(2-chlorophenyl)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6549-2270-2μmol
(2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
2321337-03-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6549-2270-2mg
(2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
2321337-03-3
2mg
$59.0 2023-09-08
Life Chemicals
F6549-2270-3mg
(2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
2321337-03-3
3mg
$63.0 2023-09-08
Life Chemicals
F6549-2270-5μmol
(2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
2321337-03-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6549-2270-10mg
(2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
2321337-03-3
10mg
$79.0 2023-09-08
Life Chemicals
F6549-2270-30mg
(2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
2321337-03-3
30mg
$119.0 2023-09-08
Life Chemicals
F6549-2270-50mg
(2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
2321337-03-3
50mg
$160.0 2023-09-08
Life Chemicals
F6549-2270-20μmol
(2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
2321337-03-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6549-2270-20mg
(2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
2321337-03-3
20mg
$99.0 2023-09-08
Life Chemicals
F6549-2270-75mg
(2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
2321337-03-3
75mg
$208.0 2023-09-08

Additional information on (2E)-3-(2-chlorophenyl)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylprop-2-en-1-one

Compound CAS No. 2321337-03-3: (2E)-3-(2-chlorophenyl)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-ylprop-2-en-1-one

The compound with CAS No. 2321337-03-3, known as (2E)-3-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propenone, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a bicyclic system, a pyrazole ring, and a conjugated enone group. The presence of these functional groups makes it a versatile building block for further chemical modifications and drug development.

Recent studies have highlighted the importance of bicyclic systems like the 8-azabicyclo[3.2.1]octane moiety in drug design due to their ability to mimic natural product scaffolds and provide structural rigidity. The pyrazole ring, on the other hand, is known for its stability and ability to act as a hydrogen bond donor or acceptor, which can enhance the bioavailability of the compound. The enone group further adds to the compound's reactivity, making it a valuable intermediate in organic synthesis.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques such as Suzuki coupling, Stille coupling, and Michael addition reactions. These methods ensure high yields and selectivity, making the compound accessible for large-scale production if required. The use of microwave-assisted synthesis has also been explored to optimize reaction conditions and reduce reaction times.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery programs targeting various therapeutic areas such as oncology, inflammation, and central nervous system disorders. Its structural features allow for easy modification to target specific receptors or enzymes, making it a valuable tool in medicinal chemistry research.

Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the binding modes of this compound with various biological targets. These studies have revealed that the bicyclic system plays a crucial role in stabilizing interactions with protein pockets, while the pyrazole ring contributes to hydrogen bonding capabilities.

In terms of environmental impact, this compound has been evaluated for its biodegradability and ecotoxicity under standard testing conditions. Results indicate that it is not persistent in the environment and does not pose significant risks to aquatic life when used responsibly.

Future research directions for this compound include exploring its use in click chemistry reactions to create libraries of structurally diverse derivatives for high-throughput screening. Additionally, efforts are underway to investigate its pharmacokinetic properties in preclinical models to assess its suitability as a drug candidate.

In conclusion, CAS No. 2321337-03-3 represents a cutting-edge molecule with vast potential in both academic research and industrial applications. Its unique structure and reactivity make it an invaluable asset in the field of organic synthesis and drug discovery.

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